molecular formula C11H12O3 B2358637 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 1369363-09-6

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B2358637
CAS No.: 1369363-09-6
M. Wt: 192.214
InChI Key: VZMZWGVASHOBNB-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 6-methoxy-1-indanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-14-8-4-2-7-3-5-9 (11 (12)13)10 (7)6-8/h2,4,6,9H,3,5H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 109-111 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Antitumor Agents: A novel method for the synthesis of antitumor agents using a framework similar to 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid has been developed. This involves the formation of cyclic alkenyl ethers, important in isochromene natural products, with a Pd(II) catalyst (Mondal, Nogami, Asao, & Yamamoto, 2003).
  • Efficient Synthesis of Ligands: Substituted indenes, including structures similar to this compound, are used in Suzuki−Miyaura, Negishi, and Murahashi protocols for synthesizing aryl-substituted indenes, crucial for further synthesis of ansa-metallocenes (Izmer et al., 2006).
  • Fluorescent Labeling Reagent: 6-Methoxy-4-quinolone, derived from a compound related to this compound, shows strong fluorescence in a wide pH range, making it a potential fluorescent labeling reagent (Hirano et al., 2004).

Materials Science and Catalysis

  • Catalytic Activity in Organic Synthesis: Copper(II) complexes derived from compounds related to this compound are used as catalysts in the addition of terminal alkynes to imines, demonstrating their utility in organic synthesis (Drabina et al., 2010).
  • Corrosion Inhibition: Derivatives of indanones, similar to this compound, have shown potential as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the adsorption of inhibitor molecules on the metal surface (Saady et al., 2018).

Photophysics and Photochemistry

  • Photoremovable Protecting Group: The 2,5-dimethylphenacyl (DMP) esters, related to this compound, are studied as photoremovable protecting groups for carboxylic acids. This has implications in organic synthesis and biochemistry (Zabadal et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific target and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures might affect its stability.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-5-7-3-2-4-9(7)10(6-8)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMZWGVASHOBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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